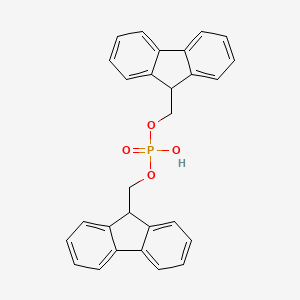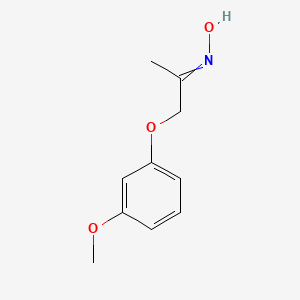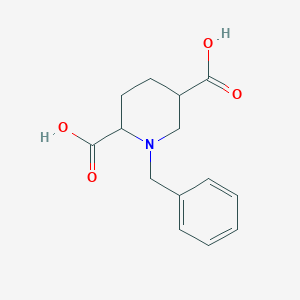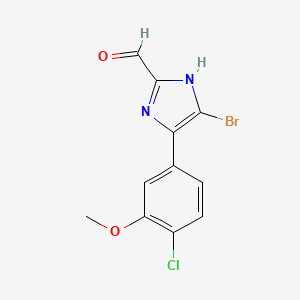
1-(Chloromethoxy)-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and an ethyl group
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-4-ethylbenzene typically involves the chloromethylation of 4-ethylphenol. This reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and oxidizing agents like KMnO4 for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Studies: It is used as a starting material for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-4-ethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethyl group, making it more susceptible to electrophilic substitution reactions. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-4-ethylbenzene can be compared with other similar compounds such as 1-(Chloromethoxy)-4-methylbenzene and 1-(Chloromethoxy)-4-isopropylbenzene. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group, but their physical and chemical properties differ due to the varying alkyl substituents on the benzene ring. The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and material science.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, material science, and biological studies. Its unique reactivity and the ability to undergo various chemical transformations make it a valuable intermediate in the preparation of more complex molecules.
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-2-8-3-5-9(6-4-8)11-7-10/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
ALTDYQVFHUECNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)




![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)




